molecular formula C22H30O2S2 B3131871 4,8-Bis(hexyloxy)benzo[1,2-b:4,5-b']dithiophene CAS No. 359017-55-3

4,8-Bis(hexyloxy)benzo[1,2-b:4,5-b']dithiophene

Cat. No. B3131871
CAS RN: 359017-55-3
M. Wt: 390.6 g/mol
InChI Key: GDKCXFXVXJKVDW-UHFFFAOYSA-N
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Description

4,8-Bis(hexyloxy)benzo[1,2-b:4,5-b’]dithiophene is a planar symmetrical molecular structure of the thiophene derivative . It enables better π-π stacking and good electron delocalization that encourages charge transport . It has been intensively studied for the application of OFETs and OPVs .


Synthesis Analysis

A two-step procedure for the synthesis of benzo[1,2-b:4,5-b’]dithiophene (BDT) and analogous polyaromatic heterocycles is reported . A general methodology has been proposed for the straightforward access to 4,8-functionalized benzo[1,2-b:4,5-b’]dithiophenes (BDTs) via Pd mediated coupling reactions .


Molecular Structure Analysis

The molecular formula of 4,8-Bis(hexyloxy)benzo[1,2-b:4,5-b’]dithiophene is C22H30O2S2 . The average mass is 390.602 Da and the monoisotopic mass is 390.168732 Da .


Chemical Reactions Analysis

A sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene (BDTT) for constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups has been reported .


Physical And Chemical Properties Analysis

4,8-Bis(hexyloxy)benzo[1,2-b:4,5-b’]dithiophene has a molecular weight of 446.7 g/mol . It has a XLogP3-AA of 10.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 14 rotatable bonds .

Scientific Research Applications

Photovoltaic Applications

4,8-Bis(hexyloxy)benzo[1,2-b:4,5-b']dithiophene (BDT) has been extensively studied for its applications in organic photovoltaics. For instance, a study designed and synthesized isostructural low-band-gap small molecules based on BDT, examining the effects of one-atom substitution on optoelectronic properties and photovoltaic performance in devices. These molecules showed varying power conversion efficiencies, highlighting the potential of BDT derivatives in solar cell applications (He et al., 2015). Another study synthesized A–π–D–π–A-type small molecules containing BDT, demonstrating that compounds with longer oligothiophene π-bridges have better power conversion efficiency and higher device stability in organic solar cells (Yin et al., 2016).

Polymer Solar Cells

In the context of polymer solar cells (PSCs), BDT-based copolymers have been synthesized and used as donor materials. Studies have shown that the acceptor units in these copolymers significantly influence their band gaps, electronic energy levels, and photovoltaic properties, with power conversion efficiencies in a certain range under specific conditions (Oh et al., 2015).

Optoelectronic and Electronic Properties

The optoelectronic and electronic properties of BDT derivatives have been a subject of significant interest. For example, research on new light-harvesting organic conjugated polymers containing BDT donor groups has been conducted to explore their steady state absorption, emission, ultrafast fluorescent decay dynamics, and nonlinear optical properties (Keller et al., 2016). Another study focused on synthesizing and characterizing a soluble high molecular weight copolymer based on BDT for efficient organic photovoltaic devices (Nie et al., 2011).

Electronic Devices

BDT derivatives have also been used in the development of electronic devices like field-effect transistors. A study synthesized a new copolymer of BDT and reported its performance in field-effect transistors, showcasing notable hole mobility and on/off ratio (Leenen et al., 2010).

Electrochromic Applications

The potential of BDT derivatives in electrochromic applications has been explored as well. A novel solution-processable electrochromic copolymer based on alternating alkoxylating benzene and BDT derivatives demonstrated reversible electrochromic properties and multi-colored display capabilities (Xu et al., 2015).

Mechanism of Action

The stabilized HOMO levels of dialkyl-BDTs suggest they are promising building blocks for use in organic photovoltaics such as bulk heterojunction solar cells .

Future Directions

The future directions of 4,8-Bis(hexyloxy)benzo[1,2-b:4,5-b’]dithiophene research could focus on its potential applications in organic photovoltaics and other electronic devices due to its promising electronic properties .

properties

IUPAC Name

4,8-dihexoxythieno[2,3-f][1]benzothiole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2S2/c1-3-5-7-9-13-23-19-17-11-15-26-22(17)20(18-12-16-25-21(18)19)24-14-10-8-6-4-2/h11-12,15-16H,3-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKCXFXVXJKVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C2C=CSC2=C(C3=C1SC=C3)OCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719271
Record name 4,8-Bis(hexyloxy)benzo[1,2-b:4,5-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-Bis(hexyloxy)benzo[1,2-b:4,5-b']dithiophene

CAS RN

359017-55-3
Record name 4,8-Bis(hexyloxy)benzo[1,2-b:4,5-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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